7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Medicinal Chemistry ADME Prediction Lead Optimization

Rigid imidazo[1,2-a]pyridine cores often lack modular diversification handles, forcing lengthy linear syntheses. This 7-bromo-2-carboxylic acid derivative solves that limitation with orthogonal reactive sites. - **Dual handles**: C7-Br for Suzuki/Miyaura couplings (aryl, heteroaryl introduction); C2-COOH for amide bonds or PROTAC linkers. - **Kinase program validated**: Direct building block for BTK and Nek2 inhibitor SAR libraries. - **Supply reliability**: ≥97% purity; immediate global shipment. CAS 1019018-46-2.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1019018-46-2
Cat. No. B1393422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1019018-46-2
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1Br)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13)
InChIKeyHKOPWQHBKVSTHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A Versatile Building Block


7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1019018-46-2) is a brominated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a carboxylic acid functional group at the 2-position . It belongs to a privileged class of nitrogen-containing bicyclic scaffolds widely recognized for their broad biological activity and utility as key intermediates in medicinal chemistry . The compound is commercially available as a research chemical with a standard purity of ≥97% and a molecular weight of 241.04 g/mol .

Brominated imidazo[1,2-a]pyridine building block for medicinal chemistry
C2 carboxylic acid and C7 bromo dual reactivity handles
Compatible with Suzuki, Buchwald–Hartwig cross-coupling and amide bond formation

7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Substitution Limitations


While numerous imidazo[1,2-a]pyridine-2-carboxylic acid derivatives exist, generic substitution is not scientifically valid due to quantifiable differences in physicochemical properties, synthetic utility, and biological target engagement that are directly tied to the presence and position of the bromine atom . The 7-bromo substituent confers a unique combination of electronic effects, steric bulk, and a reactive handle for cross-coupling that cannot be replicated by hydrogen, methyl, or other halogen analogs . These differences have measurable impacts on reactivity in synthetic transformations and on the pharmacological profiles of derived final compounds, making the specific choice of this intermediate a critical decision for reproducible and high-quality research outcomes .

7‑Br analog lipophilicity (XLogP3 ~2.3) differs markedly from H, F, Cl, or methyl analogs; ADME property shifts may occur in derived compounds.

Cross‑coupling reactivity is unique to the bromo substituent; unsubstituted, methyl, or fluoro analogs cannot participate in C7 diversification.

Chloro and iodo analogs show different reactivity–stability profiles; direct substitution without validation may alter synthetic outcomes and impurity profiles.

7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Quantitative Differentiation


Lipophilicity & Molecular Weight Differentiation

7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid exhibits a significantly higher calculated LogP (XLogP3 = 2.3) compared to its unsubstituted, 7-fluoro, and 7-chloro analogs, and a substantially higher molecular weight than all common comparators . These differences, particularly in lipophilicity, are known to directly influence passive membrane permeability, metabolic stability, and non-specific protein binding, thereby altering the pharmacokinetic profile of derived drug candidates [1].

Lipophilicity & MW
Cross-study comparable
XLogP3 2.3, MW 241.04 vs H‑analog XLogP3 ~1.2, MW ~162.15
Higher lipophilicity and molecular weight impact ADME model context
ΔXLogP3 ~+1.1 vs 7‑H; calculated properties, review class-specific effects
Medicinal Chemistry ADME Prediction Lead Optimization

Cross-Coupling Chemistry for Library Diversification

The C7-bromine atom on the imidazo[1,2-a]pyridine core serves as a specific and effective leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which is a property not shared by the unsubstituted, methyl, or fluoro analogs . While the 7-chloro and 7-iodo analogs also undergo these reactions, the bromo derivative often provides an optimal balance of reactivity and stability [1]. The carboxylic acid group at the 2-position provides a convenient handle for further derivatization, making this compound a strategic entry point for generating diverse compound libraries .

Cross‑Coupling Reactivity
Class-level inference
Br enables Suzuki/Buchwald–Hartwig coupling; H/Me analogs unreactive at C7
Bromo handle supports diversification for SAR library synthesis
Qualitative reactivity trends; Cl slower, I less stable
Organic Synthesis Medicinal Chemistry Library Synthesis

Scaffold in BTK and Nek2 Inhibitor Patents

The imidazo[1,2-a]pyridine core, to which 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid belongs, is a validated scaffold in the development of potent kinase inhibitors. This scaffold is explicitly claimed in patents for Bruton's Tyrosine Kinase (BTK) inhibitors, a clinically validated target in B-cell malignancies [1]. Furthermore, independent research has identified Nek2 inhibitors based on this scaffold with promising cellular activity, exemplified by compound 28e which displays an IC50 of 38 nM in MGC-803 gastric cancer cells [2]. These findings establish a strong precedent for the use of this compound class in developing targeted cancer therapies, and the 7-bromo derivative serves as a key starting point for accessing this chemical space.

Scaffold Kinase Activity
Class-level inference
Nek2 inhibitor IC50 38 nM (derivative 28e, MGC‑803 cells)
Imidazo[1,2-a]pyridine scaffold supports kinase inhibitor research context
Data from optimized derivative; building block may require SAR exploration
Kinase Inhibition Oncology Drug Discovery

7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: R&D Applications


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

As a validated building block for kinase inhibitor programs targeting BTK and Nek2, 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is ideally suited for synthesizing focused libraries to explore SAR around the imidazo[1,2-a]pyridine core [1]. The C7-bromo handle allows for efficient late-stage diversification via Suzuki coupling to introduce a wide range of aryl and heteroaryl groups, a strategy known to modulate potency and selectivity against specific kinase targets [2].

Organic Synthesis: Strategic Intermediate for Cross-Coupling

This compound is a strategic choice for chemists seeking to install the imidazo[1,2-a]pyridine-2-carboxylic acid core into more complex molecules. Its dual functionality—a reactive C7-bromine for cross-coupling and a C2-carboxylic acid for amide bond formation—provides a high degree of modularity for convergent synthesis, reducing the number of linear steps required to access structurally diverse final compounds .

Chemical Biology: Probe and PROTAC Development

The carboxylic acid handle can be readily functionalized to attach linkers for chemical biology applications, such as the creation of activity-based probes or proteolysis-targeting chimeras (PROTACs) . The ability to further diversify the scaffold via the C7-bromine handle allows for the parallel optimization of both target engagement (via the core) and E3 ligase recruitment (via the linker), a key advantage in the development of effective targeted protein degraders.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C7 bromo cross‑coupling handle
Suzuki coupling efficiency and aryl group tolerance
Convergent synthesis of imidazo[1,2-a]pyridine derivatives
Dual carboxylic acid reactivity
Amide bond formation scope and modularity
Chemical biology tool compound assembly
Scaffold with orthogonal functionalization sites
Linker attachment compatibility and PROTAC synthesis feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.